molecular formula C11H5F3N2O2 B15366226 3-Quinolinecarbonitrile, 4-hydroxy-7-(trifluoromethoxy)-

3-Quinolinecarbonitrile, 4-hydroxy-7-(trifluoromethoxy)-

Cat. No.: B15366226
M. Wt: 254.16 g/mol
InChI Key: LAWSFFMFCYRZDH-UHFFFAOYSA-N
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Description

3-Quinolinecarbonitrile, 4-hydroxy-7-(trifluoromethoxy)- is a useful research compound. Its molecular formula is C11H5F3N2O2 and its molecular weight is 254.16 g/mol. The purity is usually 95%.
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Biological Activity

3-Quinolinecarbonitrile, 4-hydroxy-7-(trifluoromethoxy)- is a compound within the quinoline family, notable for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11_{11}H5_5F3_3N2_2O2_2
  • Molecular Weight : Approximately 256.19 g/mol
  • Boiling Point : ~352.3°C
  • Density : 1.32 g/cm³

The unique structure of this compound includes a quinoline ring, a hydroxyl group, and a trifluoromethoxy substituent, which contribute to its lipophilicity and biological activity .

Biological Activities

Research indicates that compounds in the quinoline class, including 3-Quinolinecarbonitrile, exhibit various biological activities:

  • Antimicrobial Properties : The compound has shown potential against a range of pathogens.
  • Anticancer Activity : It may inhibit specific enzymes involved in cancer cell proliferation and induce apoptosis in cancer cells.
  • Enzyme Inhibition : Interaction studies suggest that it may inhibit receptor tyrosine kinases and ion channels like potassium channels, impacting cell signaling pathways .

The mechanism of action for 3-Quinolinecarbonitrile involves binding to specific molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances stability and bioavailability, while the hydroxyl group facilitates interactions with active sites on proteins .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the uniqueness of 3-Quinolinecarbonitrile:

Compound NameMolecular FormulaNotable Features
3-Quinolinecarbonitrile, 4-hydroxy-7-methoxyC11_{11}H10_{10}N2_2OContains methoxy instead of trifluoromethoxy
4-Chloro-6,7,8-trifluoro-3-quinolinecarbonitrileC11_{11}H5_{5}ClF3_3N2_2Chlorine substitution; different halogen profile
6-(Acetyloxy)-4-hydroxy-7-methoxy-3-quinolinecarbonitrileC12_{12}H11_{11}N2_2O3_3Acetyloxy group adds complexity; potential for different reactivity

The trifluoromethoxy group significantly alters the compound's biological activity compared to other derivatives .

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of similar quinoline derivatives in inhibiting cancer cell lines, suggesting that 3-Quinolinecarbonitrile may exhibit comparable effects .
  • Enzyme Interaction Studies :
    • Research indicated that compounds similar to 3-Quinolinecarbonitrile effectively inhibited protein kinases involved in cancer pathways, supporting its potential as an anticancer agent .

Properties

IUPAC Name

4-oxo-7-(trifluoromethoxy)-1H-quinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5F3N2O2/c12-11(13,14)18-7-1-2-8-9(3-7)16-5-6(4-15)10(8)17/h1-3,5H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAWSFFMFCYRZDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)NC=C(C2=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.